Tantalum(V) butoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butan-1-ol;tantalum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C4H10O.Ta/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZMSIQWTGPSHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Ta] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H50O5Ta | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51094-78-1 | |

| Record name | 1-Butanol, tantalum(5+) salt (5:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum pentabutanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tantalum(V) Butoxide: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tantalum(V) butoxide, Ta(OCH₂CH₂CH₂CH₃)₅, is a key precursor in materials science and chemical synthesis, primarily utilized for the fabrication of tantalum(V) oxide (Ta₂O₅) thin films, nanoparticles, and other high-purity tantalum compounds. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and detailed experimental protocols for its synthesis and characterization. The information is intended to support researchers and professionals in leveraging the unique characteristics of this compound for advanced material development and chemical innovation.

Chemical and Physical Properties

This compound is a colorless to pale yellow, moisture-sensitive liquid. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₄₅O₅Ta | |

| Molecular Weight | 546.52 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.31 g/mL at 25 °C | |

| Boiling Point | 217 °C at 0.15 mmHg | |

| Refractive Index (n20/D) | 1.483 | |

| Flash Point | 35 °C (95 °F) - closed cup | |

| Solubility | Soluble in organic solvents such as hexane. Reacts with water. | [1] |

| Sensitivity | Moisture sensitive, Air sensitive |

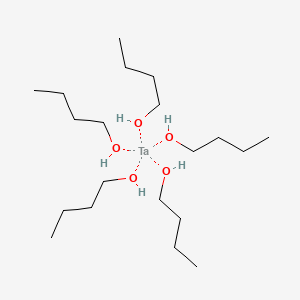

Molecular Structure

Based on studies of other tantalum alkoxides, such as tantalum(V) ethoxide, the proposed structure for the dimeric this compound is illustrated below.[3]

Caption: Proposed dimeric structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of tantalum(V) alkoxides is the reaction of tantalum(V) chloride with the corresponding alcohol in the presence of a base, such as ammonia, to neutralize the liberated HCl.[4][5]

Materials:

-

Tantalum(V) chloride (TaCl₅)

-

Anhydrous n-butanol (BuOH)

-

Anhydrous ammonia (NH₃) gas

-

Anhydrous benzene or toluene

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A solution of tantalum(V) chloride in anhydrous benzene is prepared in a Schlenk flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A stoichiometric amount of anhydrous n-butanol (5 equivalents) is slowly added to the cooled solution with vigorous stirring.

-

Anhydrous ammonia gas is then bubbled through the reaction mixture to precipitate ammonium chloride (NH₄Cl).

-

After the reaction is complete, the mixture is allowed to warm to room temperature.

-

The precipitated NH₄Cl is removed by filtration under an inert atmosphere.

-

The solvent and any excess n-butanol are removed from the filtrate by distillation under reduced pressure.

-

The resulting this compound is then purified by vacuum distillation.

References

- 1. gelest.com [gelest.com]

- 2. Structural investigations on the hydrolysis and condensation behavior of pure and chemically modified alkoxides. 1. Transition metal (Hf and Ta) alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN1537089A - Process for the preparation of alkoxides of tantalum and niobium - Google Patents [patents.google.com]

- 5. Tantalum(V) chloride: Preparation and Application_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the Synthesis and Precursors of Pentabutoxytantalum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentabutoxytantalum (Ta(OBu)₅), a key precursor in the development of advanced materials and pharmaceutical applications. This document details the primary synthetic methodologies, including precursor selection, experimental protocols, and characterization data.

Introduction

Pentabutoxytantalum, also known as tantalum(V) butoxide, is a metal alkoxide that serves as a vital precursor for the synthesis of tantalum oxide (Ta₂O₅) nanoparticles and thin films. These materials are of significant interest for applications in dielectrics, photocatalysis, and as components in drug delivery systems. The controlled synthesis of high-purity pentabutoxytantalum is therefore a critical step in the development of these advanced technologies.

Precursors for Pentabutoxytantalum Synthesis

The selection of appropriate precursors is fundamental to a successful synthesis. The primary precursors for the industrial and laboratory-scale production of pentabutoxytantalum are tantalum(V) chloride (TaCl₅) and n-butanol (n-BuOH).

Tantalum(V) Chloride (TaCl₅)

Tantalum(V) chloride is a commercially available, moisture-sensitive solid that serves as the source of the tantalum metal center. It is a potent Lewis acid and readily reacts with nucleophiles such as alcohols. For high-purity applications, it is essential to use TaCl₅ that is free from contaminants, particularly niobium pentachloride (NbCl₅), which can be difficult to separate from the final product.

n-Butanol (n-BuOH)

As the source of the butoxide ligands, high-purity, anhydrous n-butanol is required. The presence of water can lead to the formation of tantalum oxo-alkoxides and ultimately to the precipitation of tantalum oxide, reducing the yield and purity of the desired pentabutoxytantalum.

Synthetic Methodologies

Two primary methods are employed for the synthesis of pentabutoxytantalum: the reaction of tantalum pentachloride with butanol in the presence of a base and the alcoholysis of a lower tantalum alkoxide with butanol.

Method 1: Reaction of Tantalum(V) Chloride with n-Butanol and Ammonia

This is the most common and direct method for the synthesis of pentabutoxytantalum. The overall reaction is as follows:

TaCl₅ + 5 n-BuOH + 5 NH₃ → Ta(OBu)₅ + 5 NH₄Cl

The reaction proceeds by the nucleophilic attack of butanol on the tantalum center, with ammonia acting as a base to neutralize the hydrochloric acid (HCl) generated in situ. This prevents the acid-catalyzed side reactions and drives the reaction to completion.

A detailed experimental procedure for this method is outlined below:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for inert gas (e.g., argon or nitrogen). The entire apparatus must be thoroughly dried to prevent hydrolysis.

-

Reactant Preparation: A solution of tantalum(V) chloride in an inert solvent such as toluene or hexane is prepared in the reaction flask under an inert atmosphere. In a separate flask, a solution of anhydrous n-butanol is prepared. For each mole of TaCl₅, at least 5 moles of n-butanol and 5 moles of ammonia are required. A common approach involves dissolving the ammonia gas in the cooled n-butanol solution.

-

Reaction Execution: The n-butanol/ammonia solution is added dropwise to the stirred TaCl₅ solution. The reaction is typically carried out at a low temperature (0 to -50 °C) to control the exothermic reaction and minimize side product formation.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is slowly warmed to room temperature and stirred for several hours to ensure complete reaction. The solid ammonium chloride (NH₄Cl) byproduct is then removed by filtration under an inert atmosphere.

-

Purification: The solvent and any excess butanol are removed from the filtrate by distillation under reduced pressure. The crude pentabutoxytantalum is then purified by fractional vacuum distillation.

Method 2: Alcoholysis of Lower Tantalum Alkoxides

This method involves the transesterification of a more volatile tantalum alkoxide, such as tantalum(V) methoxide (Ta(OMe)₅), with n-butanol. The reaction is driven to completion by the removal of the more volatile alcohol (methanol) by distillation.

Ta(OMe)₅ + 5 n-BuOH ⇌ Ta(OBu)₅ + 5 MeOH

-

Reaction Setup: A distillation apparatus is assembled with a reaction flask, a fractionating column, a condenser, and a receiving flask. The system should be under an inert atmosphere.

-

Reaction Execution: Tantalum(V) methoxide is dissolved in an excess of anhydrous n-butanol in the reaction flask. The solution is heated to drive the alcohol exchange and distill off the methanol as it is formed. The progress of the reaction can be monitored by measuring the temperature at the head of the distillation column.

-

Purification: Once all the methanol has been removed, the excess n-butanol is distilled off under reduced pressure. The remaining pentabutoxytantalum is then purified by vacuum distillation.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₄₅O₅Ta | |

| Molecular Weight | 546.52 g/mol | |

| Appearance | Pale yellow liquid | |

| CAS Number | 51094-78-1 | |

| Boiling Point | 217 °C @ 0.15 mmHg | |

| Density | 1.31 g/mL at 25 °C | |

| Refractive Index | n20/D 1.483 | |

| Sensitivity | Moisture sensitive |

Precursor Properties

| Precursor | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Tantalum(V) Chloride | TaCl₅ | 358.21 | 221 | 239 |

| n-Butanol | C₄H₁₀O | 74.12 | -89.8 | 117.7 |

| Tantalum(V) Methoxide | C₅H₁₅O₅Ta | 296.12 | - | - |

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of pentabutoxytantalum from TaCl₅.

Logical Relationship of Synthesis Methods

Caption: Comparison of the two primary synthesis routes to pentabutoxytantalum.

An In-depth Technical Guide to Tantalum(V) Butoxide (CAS: 51094-78-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum(V) butoxide, with the CAS number 51094-78-1, is a metal alkoxide that serves as a critical precursor in the synthesis of advanced materials. Its high reactivity and solubility in organic solvents make it an ideal starting material for sol-gel processes, leading to the formation of high-purity tantalum pentoxide (Ta₂O₅) nanoparticles and thin films. These resulting materials possess unique properties, including a high dielectric constant, high refractive index, and excellent biocompatibility, making them valuable in a range of applications from electronics to, increasingly, the biomedical field.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key applications, detailed experimental protocols for the synthesis of tantalum oxide nanomaterials, and insights into its emerging role in drug development.

Chemical and Physical Properties

This compound is a pale yellow, moisture-sensitive liquid.[2] Its key properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 51094-78-1[3] |

| Linear Formula | Ta(OCH₂CH₂CH₂CH₃)₅[3] |

| Molecular Formula | C₂₀H₄₅O₅Ta[4] |

| Molecular Weight | 546.52 g/mol [3] |

| Synonyms | Pentabutoxytantalum, Tantalum penta-n-butoxide, Tantalum pentabutanolate[5] |

| EC Number | 256-962-9[3] |

| MDL Number | MFCD00078035[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Pale yellow liquid[2] |

| Density | 1.31 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.483[3] |

| Boiling Point | 217 °C at 0.15 mm Hg[2] |

| Flash Point | 35 °C (95 °F) - closed cup[4] |

| Solubility | Reacts with water. Soluble in many organic solvents. |

| Sensitivity | Moisture sensitive[2] |

Health and Safety Information

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory tract irritation.[6] It is crucial to handle this compound in a well-ventilated area, under an inert atmosphere, and away from heat, sparks, and open flames. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its reactivity with water, care must be taken to avoid exposure to moisture.

Table 3: Hazard Information

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor[6] |

| H315 | Causes skin irritation[6] |

| H319 | Causes serious eye irritation[6] |

| H335 | May cause respiratory irritation[6] |

Key Applications

The primary application of this compound is as a precursor in sol-gel synthesis to produce tantalum pentoxide (Ta₂O₅) materials. The controlled hydrolysis and condensation of the butoxide allow for precise control over the morphology and properties of the final product.

Synthesis of Tantalum Oxide Nanoparticles

This compound is used to synthesize Ta₂O₅ nanoparticles with controlled size and morphology.[5] These nanoparticles are of significant interest due to their high surface area and unique properties, which are beneficial in catalysis and biomedical applications.

Sol-Gel Deposition of Thin Films

It serves as a precursor for depositing thin films of tantalum oxide and related materials, such as:

-

Sodium Tantalate (NaTaO₃) Thin Films: These films are investigated for their photocatalytic and ferroelectric properties.

-

Tantalum-doped Titanium Dioxide (Ta-doped TiO₂) Thin Films: Doping TiO₂ with tantalum can enhance its photocatalytic activity and electrical conductivity.[7]

Role in Drug Development and Biomedical Applications

While this compound itself is not used directly in therapeutics, the tantalum oxide nanoparticles derived from it have emerged as promising candidates in the biomedical field.[1][8] Their excellent biocompatibility and high atomic number make them suitable for:

-

Drug Delivery Systems: Ta₂O₅ nanoparticles can be functionalized and used as carriers for targeted drug delivery to cancer cells.[1][2]

-

Medical Imaging: Due to their high radiopacity, tantalum oxide nanoparticles are effective contrast agents for X-ray-based imaging techniques like computed tomography (CT).[9][10] This allows for the visualization of drug delivery and the monitoring of therapeutic response.

-

Theranostics: The combination of therapeutic (drug delivery) and diagnostic (imaging) functionalities in a single nanoparticle platform is a key area of research in cancer management.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of tantalum oxide nanoparticles and a representative protocol for the sol-gel deposition of thin films. These protocols are based on established sol-gel chemistry principles and can be adapted for specific research needs.

Synthesis of Tantalum Oxide (Ta₂O₅) Nanoparticles

This protocol describes a sol-gel method for the synthesis of Ta₂O₅ nanoparticles, which can be adapted from procedures using similar tantalum alkoxides.[5]

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Deionized water

-

Nitric acid (as a catalyst)

Procedure:

-

Precursor Solution Preparation: In a dry, inert atmosphere (e.g., a glovebox), prepare a 0.2 M solution of this compound in anhydrous ethanol. Stir the solution until the precursor is fully dissolved.

-

Hydrolysis Solution Preparation: In a separate flask, prepare a solution of ethanol and deionized water. The molar ratio of water to the tantalum precursor is a critical parameter that influences the size of the resulting nanoparticles; a ratio of 4:1 is a common starting point. Add a small amount of nitric acid to this solution to act as a catalyst for the hydrolysis reaction (to achieve a pH of approximately 3-4).

-

Hydrolysis and Condensation: Slowly add the hydrolysis solution dropwise to the this compound solution under vigorous stirring. The addition should be done at a controlled temperature, typically room temperature. A white precipitate of tantalum hydroxide will begin to form as the hydrolysis and condensation reactions proceed.

-

Aging: Continue stirring the mixture for several hours (e.g., 2-4 hours) to allow for the completion of the reactions and the aging of the gel.

-

Washing and Centrifugation: Collect the precipitate by centrifugation. Wash the collected nanoparticles multiple times with ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed nanoparticles in an oven at a low temperature (e.g., 60-80 °C) to remove the solvent.

-

Calcination: To obtain crystalline Ta₂O₅ nanoparticles, the dried powder is calcined in a furnace. The temperature and duration of calcination will determine the crystal phase and size of the nanoparticles. A typical calcination temperature is in the range of 500-800 °C for 2-4 hours.

Representative Protocol for Sol-Gel Deposition of a Tantalum-Doped TiO₂ Thin Film

This protocol outlines the general steps for depositing a Ta-doped TiO₂ thin film using this compound and a titanium precursor.

Materials:

-

This compound

-

Titanium(IV) isopropoxide (or a similar titanium alkoxide)

-

2-Methoxyethanol (as a solvent)

-

Acetylacetone (as a chelating agent)

-

Substrate (e.g., silicon wafer, glass slide)

Procedure:

-

Precursor Solution Preparation:

-

In a dry, inert atmosphere, dissolve titanium(IV) isopropoxide in 2-methoxyethanol.

-

Add acetylacetone as a chelating agent to stabilize the titanium precursor and control the hydrolysis rate. The molar ratio of acetylacetone to the titanium precursor is typically 1:1.

-

In a separate container, dissolve the desired amount of this compound in 2-methoxyethanol to create the dopant solution. The doping concentration can be varied based on the desired properties of the film.

-

Add the this compound solution to the titanium precursor solution and stir for several hours to ensure a homogeneous mixture.

-

-

Substrate Preparation: Thoroughly clean the substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic and inorganic contaminants. Dry the substrate with a stream of nitrogen.

-

Film Deposition:

-

Deposit the precursor solution onto the substrate using a technique such as spin-coating or dip-coating.

-

For spin-coating, dispense the solution onto the center of the substrate and spin at a controlled speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds).

-

-

Drying: Dry the coated substrate on a hotplate at a low temperature (e.g., 100-150 °C) for a few minutes to evaporate the solvent.

-

Annealing/Calcination: Place the dried film in a furnace and anneal at a high temperature (e.g., 400-600 °C) to remove organic residues and promote the crystallization of the Ta-doped TiO₂ film. The annealing atmosphere (e.g., air, nitrogen) can influence the film's properties.

-

Multi-layer Deposition (Optional): Repeat the deposition, drying, and annealing steps to achieve a desired film thickness.

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Sol-Gel Synthesis Workflow from this compound.

Caption: Workflow for Tantalum Oxide Nanoparticle-based Drug Delivery.

References

- 1. Advancements in tantalum based nanoparticles for integrated imaging and photothermal therapy in cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Incorporating Tantalum Oxide Nanoparticles into Implantable Polymeric Biomedical Devices for Radiological Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chalcogen.ro [chalcogen.ro]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Tantalum Oxide Nanoparticles as Versatile Contrast Agents for X-ray Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tantalum oxide nanoparticles as versatile contrast agents for X-ray computed tomography - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. Tantalum oxide nanoparticles as versatile and high-resolution X-ray contrast agent for intraductal image-guided ablative procedure in rodent models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of Tantalum(V) Butoxide Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum(V) butoxide, with the linear formula Ta(OCH₂CH₂CH₂CH₃)₅, is an organometallic compound that serves as a critical precursor in materials science and chemical synthesis.[1] As a liquid at room temperature, its physical properties are paramount for applications requiring precise control over deposition, reaction kinetics, and solution behavior. This guide provides a comprehensive overview of the core physical properties of this compound liquid, detailed experimental protocols for their measurement, and a logical workflow for its characterization. This information is particularly relevant for professionals in research and drug development where tantalum-based materials are explored for applications such as biocompatible coatings and catalysts.[2] Tantalum alkoxides, like this compound, are valuable starting materials for producing tantalum oxides used as dielectrics.[3]

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in various synthetic procedures. The compound typically appears as a colorless to pale yellow liquid.[4][5] A summary of its key quantitative properties is presented below.

Data Presentation: Physical Properties of this compound

| Property | Value | Conditions |

| Molecular Weight | 546.52 g/mol | - |

| Density | 1.31 g/mL | at 25 °C[1][6][7] |

| Boiling Point | 217 °C | at 0.15 mm Hg[2][7] |

| Melting Point | < 0 °C | -[7] |

| Refractive Index | 1.483 | n20/D[4][6][7] |

| Vapor Pressure | < 0.01 mm Hg | at 20 °C[7] |

| Flash Point | 35 - 66 °C | Closed Cup[7] |

| Viscosity | Data not available | -[8] |

Note: The molecular weight has also been computed by PubChem to be 551.6 g/mol .[9]

Experimental Protocols

Accurate determination of physical properties is crucial for ensuring the purity and consistency of this compound for research and development purposes. The following sections detail the standard methodologies for measuring the key properties listed above.

Density Measurement

The density of a liquid can be determined by precisely measuring the mass of a known volume.[10][11]

-

Apparatus: Analytical balance, pycnometer (specific gravity bottle) or graduated cylinder, and a temperature-controlled water bath.[10]

-

Methodology:

-

Clean and dry the pycnometer or graduated cylinder and measure its mass on an analytical balance.[12]

-

Fill the container with the this compound liquid to a calibrated mark, ensuring no air bubbles are present. For high precision, the liquid should be maintained at a constant temperature (e.g., 20°C or 25°C) using a water bath.

-

Measure the combined mass of the container and the liquid.[12]

-

The mass of the liquid is determined by subtracting the mass of the empty container.[12]

-

Density is calculated by dividing the mass of the liquid by its known volume.

-

Repeat the measurement multiple times to ensure accuracy and calculate an average value.[11]

-

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[13] For materials with high boiling points or those that are sensitive to decomposition, vacuum distillation or micro-boiling point methods are preferred.[14][15]

-

Apparatus: Thiele tube or a micro-boiling point apparatus, thermometer, small test tube, and a capillary tube sealed at one end.[13][16][17]

-

Methodology (Micro Method):

-

Place a small amount (a few milliliters) of this compound into the small test tube.[17]

-

Invert the sealed capillary tube and place it into the liquid with the open end down.[16][17]

-

Attach the test tube to the thermometer and place the assembly into the Thiele tube containing a heating oil (like mineral oil).[17]

-

Heat the apparatus gently and evenly.[16] As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, forming a steady stream of bubbles.[14][16]

-

Remove the heat source once a continuous stream of bubbles is observed.[17]

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube as the apparatus cools.[13][17]

-

Record the barometric pressure as the boiling point is pressure-dependent.[17]

-

Melting Point Determination

Since this compound is a liquid at room temperature with a melting point below 0 °C, this protocol describes the general method for determining the freezing point, which is thermodynamically equivalent to the melting point for a pure substance.

-

Apparatus: Melting point apparatus with a cooling stage or a suitable cooling bath (e.g., dry ice/acetone), a small sample tube, and a thermometer or temperature probe.[18][19]

-

Methodology:

-

Place a small sample of the liquid into the sample tube.

-

Cool the sample slowly while gently stirring to ensure uniform temperature.

-

Observe the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. This range represents the freezing point. For a pure compound, this range should be narrow.[18][20]

-

To determine the melting point, allow the solidified sample to warm slowly and record the temperature range from when the first drop of liquid appears to when the entire sample is molten.[18][21]

-

Refractive Index Measurement

The refractive index is a fundamental property related to how light propagates through a material. It is a sensitive measure of purity.

-

Apparatus: An Abbe refractometer is commonly used for this measurement.[22] Other methods include using a Michelson interferometer or a liquid lens setup.[23][24][25]

-

Methodology (Abbe Refractometer):

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of the this compound liquid onto the surface of the prism.

-

Close the prism assembly and allow the sample to equilibrate to the desired temperature (typically 20°C), which is often controlled by an external water bath.

-

Look through the eyepiece and adjust the controls to bring the light-dark boundary into sharp focus and center it on the crosshairs.

-

Read the refractive index value directly from the instrument's scale.

-

Clean the prism surfaces thoroughly with an appropriate solvent after the measurement.

-

Viscosity Measurement

-

Apparatus: A capillary viscometer (e.g., Ostwald or Ubbelohde type) or a rotational viscometer.[26][27][28]

-

Methodology (Capillary Viscometer):

-

Introduce a precise volume of the liquid into the viscometer, which is placed in a constant temperature bath to achieve thermal equilibrium.

-

Using suction or pressure, draw the liquid up through the capillary tube to a point above the upper timing mark.

-

Release the pressure and measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark under the influence of gravity.[26]

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

-

The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Mandatory Visualization

The following diagram illustrates a standard experimental workflow for the physical characterization of a liquid precursor like this compound. This logical progression ensures that properties are measured in an order that can help validate sample purity and consistency.

Caption: Workflow for Physical Property Characterization of Liquid Precursors.

References

- 1. 丁醇钽(V) 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | Pentabutoxytantalum | Ta(OCH2CH2CH2CH3)5 – Ereztech [ereztech.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. americanelements.com [americanelements.com]

- 5. CAS No.51094-78-1,this compound Suppliers,MSDS download [lookchem.com]

- 6. This compound 99.99 trace metals 51094-78-1 [sigmaaldrich.com]

- 7. gelest.com [gelest.com]

- 8. This compound | CAS#:51094-78-1 | Chemsrc [chemsrc.com]

- 9. This compound | C20H50O5Ta | CID 2734140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. vernier.com [vernier.com]

- 16. chymist.com [chymist.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. westlab.com [westlab.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. pennwest.edu [pennwest.edu]

- 22. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 23. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 24. ucc.ie [ucc.ie]

- 25. louis.uah.edu [louis.uah.edu]

- 26. Viscometers: A Practical Guide [machinerylubrication.com]

- 27. phys.chem.elte.hu [phys.chem.elte.hu]

- 28. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

Tantalum(V) butoxide molecular weight and formula

An In-depth Technical Guide on Tantalum(V) Butoxide

This guide provides essential information regarding the molecular weight and chemical formula of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known as tantalum(V) n-butoxide or pentabutoxytantalum, is a metal alkoxide. It serves as a precursor for the synthesis of tantalum oxide nanoparticles and in the sol-gel deposition of various thin films.

Data Presentation

The fundamental quantitative data for this compound is summarized in the table below for clarity and ease of comparison.

| Property | Value | Citations |

| Molecular Formula | C20H45O5Ta | [1][2] |

| Linear Formula | Ta(OCH2CH2CH2CH3)5 | [1][3][4] |

| Molecular Weight | 546.52 g/mol | [1][2][3][4] |

| Alternate Molecular Formula | C20H50O5Ta | [5] |

| Alternate Molecular Weight | 551.6 g/mol | [5] |

Logical Relationship of this compound Components

The following diagram illustrates the constituent parts of this compound and their relationship to its overall molecular formula and weight.

References

- 1. This compound | Pentabutoxytantalum | Ta(OCH2CH2CH2CH3)5 – Ereztech [ereztech.com]

- 2. americanelements.com [americanelements.com]

- 3. Tantal(V)-butoxid 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C20H50O5Ta | CID 2734140 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Hydrolysis and Condensation of Tantalum(V) Butoxide: A Technical Guide

Abstract

Tantalum(V) butoxide, Ta(OCH₂CH₂CH₂CH₃)₅, is a critical precursor in the sol-gel synthesis of tantalum pentoxide (Ta₂O₅), a material with significant applications in microelectronics, optics, and biocompatible coatings due to its high dielectric constant, high refractive index, and chemical inertness.[1][2][3] The transformation from the molecular precursor to the final oxide material is governed by a complex series of hydrolysis and condensation reactions. This technical guide provides an in-depth examination of this mechanism, detailing the reaction pathways, the critical factors influencing the process, and the analytical techniques used for characterization. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers, scientists, and professionals in materials science and drug development.

The Precursor: Tantalum(V) n-Butoxide

Tantalum(V) n-butoxide is a metalorganic compound that serves as the primary starting material. Like other tantalum alkoxides, it is highly reactive, particularly towards water, a characteristic that is central to the sol-gel process.[4] In non-polar solvents, tantalum alkoxides typically exist as dimers, [Ta₂(OR)₁₀], featuring two six-coordinate tantalum atoms in an edge-sharing bi-octahedral structure.[5][6] This dimeric nature can influence the initial stages of hydrolysis. The material is sensitive to moisture and air, readily reacting to liberate n-butanol.[4][7]

Table 1: Physicochemical Properties of Tantalum(V) n-Butoxide

| Property | Value | Reference(s) |

| Chemical Formula | Ta(OCH₂CH₂CH₂CH₃)₅ | [8] |

| Molecular Weight | 546.52 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [7] |

| Density | 1.31 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.483 | [8] |

| Boiling Point | 217 °C at 0.15 mmHg | [7] |

| Reactivity | Reacts rapidly with water/moisture | [4] |

The Core Mechanism: Hydrolysis and Condensation

The conversion of this compound into a tantalum oxide network is a two-step process involving hydrolysis and subsequent condensation. The overall, simplified reaction can be represented as:

2Ta(OC₄H₉)₅ + 5H₂O → Ta₂O₅ + 10C₄H₉OH[1][5]

However, the actual mechanism is far more intricate, involving the formation of various intermediate species.

2.1. Hydrolysis Hydrolysis is the initial and typically rapid reaction step where the butoxide (-OC₄H₉) ligands are replaced by hydroxyl (-OH) groups upon the addition of water. This reaction can be difficult to control due to the high electrophilicity of the tantalum center.[9]

Ta(OR)₅ + xH₂O ⇌ Ta(OR)₅₋ₓ(OH)ₓ + xROH (where R = C₄H₉)

The degree of hydrolysis, controlled by the water-to-alkoxide molar ratio (h), is a critical parameter that dictates the concentration of reactive hydroxyl groups available for the subsequent condensation step.[10] Studies on related tantalum alkoxides show that this reaction can be instantaneous upon the introduction of water.[6]

2.2. Condensation Condensation involves the formation of Ta-O-Ta oxo-bridges, leading to the polymerization of the hydrolyzed species into a three-dimensional network, or "gel." This process occurs via two primary pathways:

-

Oxolation (Water Condensation): Two hydroxylated tantalum species react to form an oxo-bridge, eliminating a water molecule. (OR)₄(OH)Ta–OH + HO–Ta(OH)(OR)₄ → (OR)₄(OH)Ta–O–Ta(OH)(OR)₄ + H₂O

-

Alcoxolation (Alcohol Condensation): A hydroxylated species reacts with a non-hydrolyzed or partially hydrolyzed species to form an oxo-bridge, eliminating an alcohol molecule. (OR)₄(OH)Ta–OR + HO–Ta(OH)(OR)₄ → (OR)₄(OH)Ta–O–Ta(OH)(OR)₄ + ROH

Infrared studies on the hydrolysis products of tantalum ethoxide, a closely related precursor, suggest the absence of stable Ta-OH groups, indicating that condensation reactions are very fast and may occur immediately after hydrolysis.[11] The resulting polymer structure is based on octahedrally 6-coordinated tantalum atoms.[10][11]

Caption: Reaction pathway for the sol-gel process of this compound.

Factors Influencing the Sol-Gel Process

Precise control over the sol-gel process is essential for tailoring the properties of the final Ta₂O₅ material. Several parameters significantly affect the kinetics of hydrolysis and condensation.

Table 2: Key Factors Influencing the Tantalum Butoxide Sol-Gel Process

| Factor | Effect | Reference(s) |

| Water/Alkoxide Ratio (h) | Controls the degree of hydrolysis and the rate of gelation. Higher 'h' values lead to more complete hydrolysis and faster condensation. | [10] |

| Precursor Concentration | Affects particle size, morphology, and aggregation in the final product. Higher concentrations can lead to larger, more aggregated particles. | [12] |

| Solvent | The polarity and coordinating ability of the solvent (e.g., alcohols, ethers) influence precursor solubility, reaction rates, and sol stability. | [9][11] |

| Catalyst (pH) | Reactions can be acid- or base-catalyzed. Basic conditions (e.g., ammonia) can promote deprotonation and accelerate condensation. | [13][14] |

| Chemical Modifiers | Ligands like acetylacetone or catechol can chelate the tantalum center, reducing its reactivity and providing better control over the hydrolysis rate. | [6][15] |

| Temperature | Affects reaction kinetics. Post-synthesis calcination temperature is critical for removing residual organics and crystallizing the amorphous gel into Ta₂O₅. | [12] |

| Aging Time | Allows for further condensation and strengthening of the gel network, influencing the final particle size and crystallinity. | [12] |

Experimental Protocols

4.1. Protocol 1: Sol-Gel Synthesis of Ta₂O₅ Nanoparticles This protocol is a representative example adapted from methodologies described in the literature.[9][12][16]

-

Precursor Solution Preparation: In an inert atmosphere (e.g., a glovebox), dissolve a specific amount of this compound (e.g., to achieve a final concentration of 0.1 M) in a suitable solvent such as 2-methoxyethanol or absolute ethanol. Stir the solution until it is homogeneous.

-

Hydrolysis Solution Preparation: In a separate vessel, prepare a solution of deionized water in the same solvent. The amount of water should be calculated to achieve the desired hydrolysis ratio (h), for example, h = 4.

-

Hydrolysis and Condensation: Add the hydrolysis solution dropwise to the vigorously stirred precursor solution at room temperature. A milky-white precipitate or a translucent sol may form, depending on the concentration and solvent.

-

Gelation and Aging: Allow the solution to stir for a period (e.g., 1-24 hours) to facilitate gelation. The resulting gel is then aged for a specified time (e.g., 1 to 7 days) at a constant temperature to strengthen the network structure.[12]

-

Purification: The gel is purified to remove byproducts. This can be done by centrifugation, decanting the supernatant, and washing the precipitate multiple times with deionized water or ethanol.[16]

-

Drying and Calcination: The purified gel is dried in an oven (e.g., at 80-100 °C) to remove the solvent. The resulting powder is then calcined in a furnace at a high temperature (e.g., 400-800 °C) for several hours to induce crystallization into the desired Ta₂O₅ phase.[12]

4.2. Protocol 2: Sample Preparation for Characterization

-

X-ray Diffraction (XRD): The calcined Ta₂O₅ powder is finely ground with a mortar and pestle and mounted onto a zero-background sample holder for analysis.

-

Scanning/Transmission Electron Microscopy (SEM/TEM): A small amount of the calcined powder is dispersed in a solvent like ethanol using ultrasonication. A drop of the dispersion is then placed onto a carbon-coated copper grid (for TEM) or a sample stub (for SEM) and allowed to dry completely.

Caption: A typical experimental workflow for Ta₂O₅ synthesis and characterization.

Characterization of Intermediates and Products

A multi-technique approach is necessary to fully understand the sol-gel process, from the initial precursor structure to the final oxide material.

Table 3: Characterization Techniques for the Tantalum Butoxide Sol-Gel System

| Technique | Information Provided | Reference(s) |

| X-ray Absorption Fine Structure (XAFS) | Provides information on the local coordination environment and bond distances around the tantalum atom in solution and in the gel state. | [6] |

| Raman & Fourier-Transform Infrared (FTIR) Spectroscopy | In-situ monitoring of the reaction; identifies vibrational modes corresponding to Ta-O, Ta-OR, and Ta-O-Ta bonds, confirming hydrolysis and condensation. | [6][11][12] |

| Ebulliometry | Measures the number-average degree of polymerization of the tantalum oxide alkoxide species as a function of the degree of hydrolysis. | [10][11] |

| X-ray Diffraction (XRD) | Determines the crystal structure (e.g., orthorhombic, hexagonal) and crystallite size of the Ta₂O₅ product after calcination. | [12][16] |

| Electron Microscopy (SEM, TEM) | Visualizes the morphology, particle size, and aggregation state of the synthesized nanoparticles or the structure of thin films. | [12][16] |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the gel and helps identify the optimal calcination temperature by monitoring weight loss due to the removal of water and organic residues. | [17] |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Confirms the elemental composition of the final material, ensuring the presence of Ta and O and the absence of contaminants. | [16] |

Conclusion

The hydrolysis and condensation of this compound provide a versatile and widely used route for the synthesis of high-purity tantalum pentoxide materials. The mechanism is a complex interplay of sequential and competing reactions, whose kinetics and outcomes are highly sensitive to a range of experimental parameters. A thorough understanding and precise control of the water-to-alkoxide ratio, solvent, concentration, and thermal treatment are paramount for tailoring the structural, morphological, and functional properties of the resulting Ta₂O₅. By leveraging detailed experimental protocols and a suite of advanced characterization techniques, researchers can effectively navigate this complex chemical landscape to develop advanced materials for a variety of high-technology applications.

References

- 1. Tantalum pentoxide - Wikipedia [en.wikipedia.org]

- 2. merckgroup.com [merckgroup.com]

- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 4. gelest.com [gelest.com]

- 5. Tantalum(V) ethoxide - Wikipedia [en.wikipedia.org]

- 6. Structural investigations on the hydrolysis and condensation behavior of pure and chemically modified alkoxides. 1. Transition metal (Hf and Ta) alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 丁醇钽(V) 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Investigating the combined effects of synthesis parameters on Ta2O5 nanoparticles via sol-gel method | Semantic Scholar [semanticscholar.org]

- 13. Characterization and photocatalytic study of tantalum oxide nanoparticles prepared by the hydrolysis of tantalum oxo-ethoxide Ta8(μ3-O)2(μ-O)8(μ-OEt)6(OEt)14 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 15. researchgate.net [researchgate.net]

- 16. chalcogen.ro [chalcogen.ro]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Tantalum(V) Butoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tantalum(V) butoxide (Ta(OBu)₅), a critical precursor in materials science and catalysis. Given the compound's reactivity and the scarcity of centralized quantitative data, this document consolidates available qualitative information, presents quantitative data for analogous compounds to establish reasonable expectations, and details a robust experimental protocol for determining solubility.

Core Concepts: Understanding this compound and its Reactivity

This compound is a metal alkoxide, a class of compounds characterized by a central metal atom bonded to alkoxy groups. It is a moisture- and air-sensitive liquid, a property that dictates its handling and choice of solvents.[1] The primary reaction of concern is hydrolysis, which occurs rapidly upon contact with water, leading to the formation of tantalum oxides and butanol.[1] This reactivity extends to other protic solvents, such as alcohols, where it can undergo alcoholysis (ligand exchange). Therefore, for applications requiring the molecular form of Ta(OBu)₅, anhydrous and aprotic organic solvents are essential.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature. However, a qualitative understanding can be built from safety data sheets, general principles of metal alkoxide chemistry, and data from closely related compounds.

Qualitative Solubility:

This compound is generally soluble in common aprotic organic solvents. A safety data sheet from Gelest, Inc. explicitly states that it is soluble in hexane.[1] Like many other distillable metal alkoxides, it is expected to be soluble in non-polar solvents.[2] Its close analog, tantalum(V) ethoxide, is described as being soluble in hydrocarbons and other organic solvents, further supporting the high solubility of this compound in a range of aprotic media.[3][4][5][6]

Reactivity in Protic Solvents:

-

Water: Reacts rapidly to form tantalum oxides and n-butanol.[1]

-

Alcohols: Can undergo alcoholysis, exchanging butoxide ligands for the corresponding alkoxide of the solvent.

-

Ketones and Esters: Tantalum(V) ethoxide is noted to react with ketones and esters, suggesting that this compound may also exhibit reactivity with these solvents.[3]

Quantitative Solubility Data for Analogous Tantalum Alkoxides

While specific data for Ta(OBu)₅ is scarce, a patent for related tantalum alkoxide compounds provides valuable quantitative insights into the expected solubility in various solvent classes. The following table summarizes the solubility of modified tantalum(V) ethoxide compounds, which serve as a useful proxy for estimating the solubility of this compound.

| Compound | Solvent | Solubility (g/L) |

| Ta(OEt)₄OCH₂CH₂OMe | n-Hexane or Pentane | 600 |

| Ethanol | 1000 | |

| Toluene | 350 | |

| Ta(OEt)₄OCH₂CH₂NHEt | n-Hexane or Pentane | 500 |

| Ethanol | 720 | |

| Toluene | 330 | |

| Ta(OEt)₄OCH₂CH₂NEt₂ | n-Hexane or Pentane | 580 |

| Ethanol | 800 | |

| Toluene | 350 | |

| Ta(OEt)₃(OCH₂CH₂NMe₂)₂ | n-Hexane or Pentane | 540 |

| Ethanol | 750 | |

| Toluene | 300 | |

| Ta(OEt)₄(MeCOCHCOMe) | n-Hexane or Pentane | 400 |

| Ethanol | 360 | |

| Toluene | 250 | |

| Ta(OBuᵗ)₃(MeCOCHCOMe)₂ | n-Hexane or Pentane | 670 |

| Ethanol | 400 | |

| Toluene | 390 |

Data extracted from Patent WO1995026355A1. Note: This data is for modified tantalum ethoxide and butoxide compounds, not for this compound itself, but illustrates a high degree of solubility in both non-polar and polar solvents.[1]

Experimental Protocol for Solubility Determination

Determining the solubility of an air- and moisture-sensitive compound like this compound requires specialized techniques to exclude atmospheric water and oxygen. The following protocol outlines the gravimetric method for determining solubility under an inert atmosphere.

Objective: To determine the saturation solubility of this compound in a given dry, aprotic organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous aprotic solvent (e.g., hexane, toluene, THF)

-

Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)

-

Schlenk flasks or vials with septa

-

Gas-tight syringes and cannulas

-

Analytical balance (readable to 0.1 mg)

-

Constant temperature bath (e.g., oil bath, water bath)

-

Magnetic stirrer and stir bars

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Pre-weighed collection vials

Methodology:

-

Preparation:

-

Dry all glassware in an oven at >120°C overnight and cool under vacuum or in a desiccator.

-

Ensure the solvent is thoroughly dried and deoxygenated. A common method is to reflux over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for hydrocarbons) followed by distillation under an inert atmosphere, or by passing it through a column of activated alumina.

-

Perform all subsequent steps under a positive pressure of an inert gas (N₂ or Ar) using a Schlenk line or inside a glovebox.

-

-

Equilibration:

-

Add a known volume or mass of the anhydrous solvent to a tared Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask and place it in a constant temperature bath set to the desired experimental temperature. Allow the solvent to thermally equilibrate for at least 30 minutes with gentle stirring.

-

-

Saturation:

-

Add small, accurately weighed increments of this compound to the stirring solvent.

-

Allow sufficient time between additions for the solute to dissolve completely.

-

Continue adding the alkoxide until a small amount of undissolved liquid or solid persists, indicating that the solution is saturated.

-

Allow the saturated solution to stir at a constant temperature for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.

-

-

Sampling and Analysis:

-

Turn off the stirring and allow the undissolved solid to settle.

-

Draw a known volume of the clear, supernatant liquid into a gas-tight syringe that has been pre-rinsed with the inert gas.

-

Quickly attach a syringe filter to the syringe and dispense the solution into a pre-weighed, tared vial.

-

Seal the vial and accurately weigh it to determine the mass of the solution sample.

-

Carefully evaporate the solvent from the vial under a gentle stream of inert gas or under vacuum.

-

Once all the solvent is removed, weigh the vial again to determine the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g / 100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps for determining the solubility of this compound under an inert atmosphere.

Caption: Workflow for determining the solubility of this compound.

References

- 1. WO1995026355A1 - Tantalum compounds - Google Patents [patents.google.com]

- 2. gelest.com [gelest.com]

- 3. About Tantalum Ethoxide – Tantalum Ethoxide [tantalumethoxide.com]

- 4. Tantalum(V) ethoxide | 6074-84-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Tantalum(V) ethoxide, 99+% | Fisher Scientific [fishersci.ca]

Thermal Stability of Tantalum(V) Butoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum(V) butoxide (Ta(OBu)₅), a metalorganic compound, is a key precursor in the synthesis of high-purity tantalum pentoxide (Ta₂O₅) thin films and nanoparticles.[1][2] Its utility in various deposition techniques, such as Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel processes, is largely dictated by its thermal properties. Understanding the thermal stability and decomposition pathways of this compound is critical for controlling film growth, ensuring precursor integrity during storage and delivery, and optimizing process parameters for the fabrication of advanced materials used in electronics, optical coatings, and biomedical devices. This guide provides a comprehensive overview of the thermal stability of this compound, including its decomposition products, and offers detailed experimental protocols for its characterization.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is a liquid at room temperature and is sensitive to moisture and air.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₄₅O₅Ta | [2] |

| Molecular Weight | 546.52 g/mol | [2] |

| Appearance | Clear yellow liquid | [2] |

| Density | 1.31 g/mL at 25 °C | [1] |

| Boiling Point | 217 °C at 0.15 mmHg | [2] |

| Refractive Index | n20/D 1.483 | [1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

| Air Sensitivity | Sensitive | [2] |

Thermal Decomposition of this compound

Upon heating, this compound undergoes thermal decomposition to yield tantalum pentoxide (Ta₂O₅), n-butanol, and other organic vapors.[3] The decomposition process is complex and can be influenced by factors such as temperature, heating rate, and the presence of oxygen or moisture.

Decomposition Products

The primary hazardous decomposition products identified are:

-

n-Butanol: Liberated through the cleavage of the butoxy ligands.

-

Organic Acid Vapors: May form from the oxidation or further decomposition of the butoxy groups at elevated temperatures.

-

Tantalum Pentoxide (Ta₂O₅): The final solid inorganic residue.[3]

Proposed Thermal Decomposition Pathway

The thermal decomposition of metal alkoxides can proceed through various mechanisms. For this compound in an inert atmosphere, a likely pathway involves the elimination of butene and water, which subsequently react to form n-butanol, and the condensation of the remaining tantalum-containing species to form tantalum pentoxide. A simplified proposed reaction scheme is illustrated below.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

Due to the air and moisture sensitivity of this compound, its thermal analysis requires careful handling under an inert atmosphere.

Thermogravimetric Analysis (TGA) of Air-Sensitive Liquids

This protocol provides a general procedure for analyzing the thermal decomposition of a liquid air-sensitive compound like this compound using a thermogravimetric analyzer.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Inert gas supply (e.g., high-purity nitrogen or argon)

-

Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)

-

Hermetically sealed TGA pans

-

Microsyringe

-

This compound sample

Procedure:

-

Instrument Preparation:

-

Ensure the TGA is clean, calibrated, and connected to the inert gas supply.

-

Purge the TGA furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment.

-

-

Sample Preparation (inside a glovebox):

-

Place a clean, empty, hermetically sealable TGA pan on a microbalance and tare it.

-

Using a microsyringe, carefully dispense 5-10 mg of this compound into the TGA pan.

-

Record the exact mass of the sample.

-

Hermetically seal the TGA pan.

-

-

TGA Analysis:

-

Transfer the sealed TGA pan from the glovebox to the TGA autosampler or sample holder.

-

If using an autosampler with a pan-punching mechanism, ensure it is properly configured to pierce the lid just before the analysis begins.

-

Program the TGA with the desired temperature profile. A typical profile would be:

-

Equilibrate at 30 °C.

-

Ramp up to 800 °C at a heating rate of 10 °C/min.

-

Maintain a constant inert gas flow throughout the experiment.

-

-

Start the TGA run.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).

-

Calculate the residual mass at the end of the experiment, which should correspond to the mass of the final tantalum oxide product.

-

Caption: Experimental workflow for TGA of this compound.

Differential Scanning Calorimetry (DSC)

A similar protocol can be followed for DSC analysis to determine the temperatures of phase transitions and decomposition events, as well as their associated enthalpies. The sample preparation steps in an inert atmosphere are crucial.

Summary of Expected Thermal Events

Based on the properties of this compound and its analogs, the following thermal events can be anticipated during a TGA/DSC experiment under an inert atmosphere.

Table 2: Expected Thermal Events for this compound

| Temperature Range (°C) | Expected Event | Mass Change (TGA) | Heat Flow (DSC) |

| < 200 | Volatilization of any residual solvent | Minor mass loss | Endothermic |

| 200 - 400 | Onset of thermal decomposition | Significant mass loss | Endothermic/Exothermic |

| > 400 | Formation of Tantalum Pentoxide | Stable residual mass | - |

Conclusion

While direct quantitative data on the thermal stability of this compound is limited, a comprehensive understanding of its thermal behavior can be constructed from available safety data, studies of analogous compounds, and general principles of metal alkoxide chemistry. The primary decomposition pathway leads to the formation of tantalum pentoxide, with the evolution of n-butanol and other organic species. Careful handling under inert conditions is paramount for accurate thermal analysis. The experimental protocols and expected thermal events outlined in this guide provide a framework for researchers to characterize the thermal properties of this compound and optimize its use in the synthesis of advanced tantalum-based materials. Further research involving techniques such as TGA coupled with mass spectrometry (TGA-MS) would be invaluable for elucidating the precise decomposition mechanism and identifying all volatile byproducts.

References

Tantalum(V) Butoxide Reactivity with Protic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum(V) butoxide, Ta(OBu)₅, is a metalorganic compound of significant interest in materials science and catalysis. Its high reactivity towards protic solvents, such as water and alcohols, is a cornerstone of its utility, particularly in the sol-gel synthesis of tantalum(V) oxide (Ta₂O₅) thin films, nanoparticles, and other nanostructures. This reactivity also plays a crucial role in catalysis and as a precursor for various tantalum-based pharmaceuticals. Understanding and controlling these reactions are paramount for tailoring the properties of the resulting materials and for optimizing synthetic procedures.

This technical guide provides a comprehensive overview of the reactivity of this compound with common protic solvents. It details the underlying chemical principles, summarizes available quantitative data, presents detailed experimental protocols for studying these reactions, and provides visual representations of the key processes.

Core Concepts of Reactivity

The reactivity of this compound with protic solvents is primarily governed by the electrophilic nature of the tantalum center and the nucleophilicity of the oxygen atom in the protic solvent. The butoxide ligands (⁻OBu) are good leaving groups, readily replaced by other alkoxy or hydroxo groups.

The general reactions can be categorized as:

-

Hydrolysis: Reaction with water, leading to the formation of tantalum hydroxides and ultimately tantalum oxides through condensation reactions.

-

Alcoholysis: Reaction with alcohols, resulting in the exchange of butoxide ligands with other alkoxy groups.

These reactions are typically fast and exothermic. In solution, this compound exists predominantly as a dimer, [Ta(OBu)₅]₂, where two tantalum atoms are bridged by butoxide groups. This dimeric structure influences its reactivity.[1]

Reaction with Water (Hydrolysis)

The hydrolysis of this compound is a rapid process that ultimately yields tantalum(V) oxide and butanol. The reaction proceeds through a series of steps involving the progressive replacement of butoxide groups with hydroxyl groups, followed by condensation reactions where water is eliminated to form Ta-O-Ta bridges.

A simplified overall equation for the complete hydrolysis is:

2 Ta(OBu)₅ + 5 H₂O → Ta₂O₅ + 10 BuOH

The hydrolysis is often described as "instantaneous," highlighting the challenges in studying its kinetics directly.[1] The initial steps involve the formation of tantalum oxo-alkoxides and hydroxo-alkoxides as intermediates.

Quantitative Data on Hydrolysis

| Degree of Hydrolysis (h) [moles H₂O / moles Ta] | Number-Average Degree of Polymerization (n) for Ta(OEt)₅ | Number-Average Degree of Polymerization (n) for Ta(OPr)₅ | Number-Average Degree of Polymerization (n) for Ta(OBu)₅ (estimated) |

| 0.0 | 2.0 | 1.9 | ~1.8 |

| 0.5 | 2.5 | 2.3 | ~2.2 |

| 1.0 | 3.3 | 3.0 | ~2.8 |

| 1.5 | ~4.5 | ~4.0 | ~3.7 |

Table 1: Influence of the degree of hydrolysis on the polymerization of tantalum alkoxides. Data for Ta(OEt)₅ and Ta(OPr)₅ are adapted from literature on the hydrolysis of tantalum alkoxides. The data for Ta(OBu)₅ is an estimation based on observed trends.

Reaction with Alcohols (Alcoholysis)

This compound readily undergoes alcoholysis in the presence of other alcohols (R'OH). This is an equilibrium reaction where the butoxide ligands are exchanged for the new alkoxy groups (⁻OR').

Ta(OBu)₅ + 5 R'OH ⇌ Ta(OR')₅ + 5 BuOH

The position of the equilibrium depends on the relative concentrations of the alcohols and their steric bulk. To drive the reaction to completion, the alcohol product (butanol) is often removed by distillation. This reaction is a common method for synthesizing other tantalum alkoxides. The reaction can also lead to the formation of mixed alkoxides of the type Ta(OBu)ₓ(OR')₅₋ₓ.

Quantitative Data on Alcoholysis

Detailed kinetic studies on the alcoholysis of this compound are scarce. However, qualitative observations indicate that the reaction rate is influenced by the steric hindrance of the incoming alcohol.

| Protic Solvent | Product Type | Relative Reaction Rate (Qualitative) |

| Methanol (MeOH) | Ta(OMe)₅ / Mixed Alkoxides | Very Fast |

| Ethanol (EtOH) | Ta(OEt)₅ / Mixed Alkoxides | Fast |

| Isopropanol (iPrOH) | Ta(O-iPr)₅ / Mixed Alkoxides | Moderate |

| tert-Butanol (tBuOH) | Ta(O-tBu)₅ / Mixed Alkoxides | Slow |

Table 2: Qualitative reactivity of this compound with various alcohols. The relative rates are based on general principles of steric hindrance in alcoholysis reactions of metal alkoxides.

Experimental Protocols

Due to the high reactivity of this compound, specialized techniques are required to study its reactions with protic solvents. The following are detailed methodologies for key experiments.

Protocol 1: In-situ Monitoring of Alcoholysis by ¹H NMR Spectroscopy

Objective: To monitor the exchange of butoxide ligands with other alkoxy groups in real-time.

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)

-

Anhydrous alcohol of interest (e.g., methanol, ethanol)

-

NMR tubes with septa

-

Gas-tight syringes

Procedure:

-

Under an inert atmosphere (e.g., in a glovebox), prepare a stock solution of this compound in the chosen deuterated solvent (e.g., 0.1 M).

-

Transfer a known volume of the this compound solution to an NMR tube and seal it with a septum.

-

Acquire a baseline ¹H NMR spectrum of the starting material.

-

Using a gas-tight syringe, inject a stoichiometric amount of the anhydrous alcohol into the NMR tube.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to the protons of the butoxide ligands and the new alkoxy ligands.

-

Plot the relative integrals as a function of time to obtain kinetic data.

Protocol 2: Kinetic Analysis of Hydrolysis by Stopped-Flow UV-Vis Spectroscopy

Objective: To determine the initial rates of the hydrolysis reaction. This method is suitable for very fast reactions.

Materials:

-

This compound

-

Anhydrous, non-reactive solvent (e.g., hexane, toluene)

-

Deionized water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a solution of this compound in the anhydrous solvent in one syringe of the stopped-flow apparatus.

-

Prepare a solution of water in the same solvent in the other syringe. The concentration of water will determine the hydrolysis ratio.

-

Set the stopped-flow instrument to the desired temperature and wavelength for monitoring. The change in turbidity or the absorbance of a potential intermediate can be monitored.

-

Rapidly mix the two solutions by triggering the stopped-flow instrument.

-

Record the change in absorbance or transmittance as a function of time (typically in milliseconds).

-

Analyze the kinetic trace to determine the initial reaction rate. By varying the concentrations of the reactants, the rate law and rate constant can be determined.

Protocol 3: Characterization of Reaction Products by FT-IR Spectroscopy

Objective: To identify the functional groups present in the products of hydrolysis or alcoholysis.

Materials:

-

Products from hydrolysis or alcoholysis reactions

-

Anhydrous solvent for sample preparation (if necessary)

-

FT-IR spectrometer with an appropriate sample holder (e.g., ATR or liquid cell)

Procedure:

-

Isolate the product from the reaction mixture. This may involve evaporation of the solvent or precipitation.

-

Prepare the sample for FT-IR analysis. For solid samples, a KBr pellet or ATR can be used. For liquid samples, a liquid cell is appropriate.

-

Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands:

-

O-H stretch: A broad band around 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups or water.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ correspond to the alkyl groups of the butoxide or other alkoxides.

-

Ta-O-C stretch: Bands in the 1000-1150 cm⁻¹ region are characteristic of the tantalum-alkoxide bond.

-

Ta-O-Ta stretch: A broad band around 600-800 cm⁻¹ is indicative of the formation of tantalum-oxygen-tantalum bridges in condensed species.

-

Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows described in this guide.

Caption: Simplified reaction pathway for the hydrolysis of this compound.

Caption: General pathway for the alcoholysis of this compound.

Caption: Experimental workflow for in-situ NMR monitoring of alcoholysis.

Conclusion

This compound exhibits high reactivity towards protic solvents, a characteristic that is fundamental to its application in materials synthesis and catalysis. While the qualitative aspects of its hydrolysis and alcoholysis are well-understood, quantitative kinetic data remains limited due to the rapid nature of these reactions. The experimental protocols outlined in this guide, utilizing techniques such as in-situ NMR and stopped-flow spectroscopy, provide robust methodologies for researchers seeking to investigate these reactions in greater detail. A thorough understanding and control of the reactivity of this compound will continue to be a key enabler for the development of advanced tantalum-based materials and technologies.

References

Methodological & Application

Application Note: Sol-Gel Synthesis of Tantalum(V) Oxide (Ta₂O₅) Nanoparticles and Thin Films Using a Tantalum(V) Butoxide Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tantalum(V) oxide (Ta₂O₅) is a material of significant interest due to its high dielectric constant, chemical inertness, thermal stability, and biocompatibility.[1] These properties make it a prime candidate for a variety of advanced applications, including microelectronics, advanced catalysts, and biomedical devices such as biocompatible coatings for implants and platforms for drug delivery.[1] The sol-gel method offers a versatile and cost-effective route for synthesizing Ta₂O₅ materials with controlled purity, homogeneity, and morphology at relatively low temperatures.[2][3] This process involves the hydrolysis and subsequent condensation of a metal alkoxide precursor, in this case, Tantalum(V) butoxide (Ta(O-Bu)₅), to form a stable colloidal suspension (sol) that evolves into a three-dimensional gel network.

This document provides a detailed protocol for the synthesis of Ta₂O₅ nanoparticles and thin films from a this compound precursor. It outlines the underlying chemical principles, the influence of key process parameters on the final material properties, and methods for characterization.

Principles of Ta₂O₅ Sol-Gel Synthesis

The sol-gel process for Ta₂O₅ using this compound is primarily based on two fundamental chemical reactions: hydrolysis and condensation. Tantalum alkoxides are known to be highly reactive and can undergo instantaneous hydrolysis and condensation upon contact with water.[4]

-

Hydrolysis: The this compound precursor reacts with water, replacing butoxide (-OBu) groups with hydroxyl (-OH) groups.

-

Ta(OBu)₅ + x H₂O → Ta(OBu)₅₋ₓ(OH)ₓ + x BuOH

-

-

Condensation: The hydroxylated intermediates then react with each other or with remaining alkoxide groups to form Ta-O-Ta bridges, releasing water or butanol as byproducts. This polycondensation process leads to the formation of a rigid, porous gel network.

-

Water Condensation: (BuO)₄Ta-OH + HO-Ta(OBu)₄ → (BuO)₄Ta-O-Ta(OBu)₄ + H₂O

-

Alcohol Condensation: (BuO)₄Ta-OH + BuO-Ta(OBu)₄ → (BuO)₄Ta-O-Ta(OBu)₄ + BuOH

-

The rates of these reactions are highly dependent on several factors, including the concentration of reactants, water-to-alkoxide molar ratio, pH (catalyst), and temperature, all of which influence the structure and properties of the final material.[5][6]

Influence of Synthesis Parameters

The ability to tailor the properties of the final Ta₂O₅ material is a key advantage of the sol-gel method.[7] Several processing parameters can be precisely controlled to influence the size, morphology, crystallinity, and optical properties of the nanoparticles or films.[7][8]

| Parameter | Effect on Ta₂O₅ Properties | Reference |

| Calcination Temperature | Higher temperatures (e.g., 800°C vs. 400°C) lead to increased crystallinity and larger particle sizes due to enhanced atomic diffusion and grain growth. Amorphous structures are common at lower temperatures, while crystalline orthorhombic phases form at higher temperatures. | [7][8] |

| Aging Time | Longer aging times (e.g., 7 days vs. 1 day) allow for more complete polycondensation reactions within the gel network. This typically results in increased particle size, greater aggregation, and higher crystallinity. | [7][8] |

| Precursor Concentration | Higher precursor concentrations can lead to faster gelation and influence the final morphology. It has been shown to have a significant effect on particle size and aggregation, particularly with longer aging times. | [7][8] |

| Solvent Type | The choice of solvent affects the hydrolysis and condensation rates. Solvents like 2-methoxyethanol can help stabilize the sol and prevent overly rapid gelation, which is a common issue with highly reactive tantalum precursors. | [2][9] |

| pH / Catalyst | The pH of the solution acts as a catalyst for the hydrolysis and condensation reactions. Acidic conditions typically promote hydrolysis, leading to dense structures with fine pores, while basic conditions favor condensation, which can result in more porous, particulate structures. | [5] |

Experimental Protocols

The following protocols provide a general framework for the synthesis of Ta₂O₅ nanoparticles and thin films. Caution: this compound is highly sensitive to moisture and should be handled in a dry environment (e.g., a nitrogen-filled glovebox). All solvents should be anhydrous.

Protocol 1: Synthesis of Ta₂O₅ Nanoparticles

This protocol is adapted from procedures that use tantalum alkoxides to produce nanoparticles.[7][8]

Materials:

-

This compound (Ta(OC₄H₉)₅)

-

Anhydrous Ethanol (or 2-Methoxyethanol)

-

Deionized Water

-

Nitric Acid (HNO₃) or Acetic Acid (as catalyst)

Procedure:

-

Sol Preparation: In a glovebox, prepare a 0.2 M solution of this compound in anhydrous ethanol. Stir the solution vigorously for 30 minutes until the precursor is fully dissolved.

-

Hydrolysis: Prepare a separate hydrolysis solution of ethanol, deionized water, and an acid catalyst (e.g., molar ratio of Ta:H₂O:HNO₃ = 1:4:0.1).

-